molecular formula C22H20N2O5S2 B3751644 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXYETHYL)-N-PHENYLPROPANAMIDE

3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXYETHYL)-N-PHENYLPROPANAMIDE

Katalognummer: B3751644
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: MJGXNLXLSMFZGM-UYRXBGFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Key structural features include:

  • Z-configuration at the 5-position due to the methylidene group bonded to the benzodioxolyl moiety.
  • N-(2-hydroxyethyl)-N-phenylpropionamide side chain, contributing to solubility and steric bulk.
  • 1,3-Benzodioxolyl substituent, a bicyclic aromatic group known for its electron-rich properties and prevalence in bioactive molecules (e.g., psychoactive compounds) .

The molecular formula is C₂₄H₂₁N₃O₅S₂ (molecular weight: ~519.57 g/mol).

Eigenschaften

IUPAC Name

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c25-11-10-23(16-4-2-1-3-5-16)20(26)8-9-24-21(27)19(31-22(24)30)13-15-6-7-17-18(12-15)29-14-28-17/h1-7,12-13,25H,8-11,14H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGXNLXLSMFZGM-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)N(CCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)N(CCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Overview

The compound 3-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes several pharmacologically relevant moieties, such as thiazolidine and benzodioxole, which are known for their diverse biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N2O5S2C_{22}H_{20}N_{2}O_{5}S_{2}. The compound's IUPAC name reflects its intricate structure, which includes:

  • Benzodioxole moiety : Often associated with antioxidant properties.
  • Thiazolidine ring : Known for its role in various biological activities, including anti-inflammatory and anticancer effects.

The compound's structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC22H20N2O5S2C_{22}H_{20}N_{2}O_{5}S_{2}
IUPAC NameThis compound
SMILESO=C(CCN(C(/C(/S1)=C/c(cc2)cc3c2OCO3)=O)C1=S)Nc1nc(-c2ccccc2)cs1

Anticancer Properties

Research indicates that compounds with similar structural features to 3-[(5Z)-5-[(2H-1,3-benzodioxol-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE] exhibit notable cytotoxic effects against various cancer cell lines. For instance, thiazolidinone derivatives have shown significant activity against human cancer cell lines such as MCF-7 (breast cancer), HePG2 (liver cancer), and HCT116 (colon cancer) .

In a comparative study, the compound 5b , a derivative of thiazolidinone, demonstrated potent cytotoxicity against HePG2 and PC3 cell lines, suggesting that modifications to the thiazolidine structure can enhance biological activity .

Antioxidant Activity

The benzodioxole component of the compound is known for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and may contribute to the overall therapeutic potential of the compound. Studies have shown that benzodioxole derivatives can effectively scavenge free radicals, thereby reducing oxidative damage .

Anti-inflammatory Effects

Thiazolidine derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to the one have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Thiazolidinones :
    • A study evaluated various thiazolidinone derivatives for their cytotoxic effects against different cancer cell lines. It was found that modifications to the thiazolidine ring significantly influenced their biological activity .
  • Antioxidant Evaluation :
    • Research on benzodioxole derivatives highlighted their ability to reduce oxidative stress markers in cellular models. The findings support the potential use of these compounds in developing antioxidant therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the 1,3-thiazolidin-4-one scaffold but differ in substituents, influencing physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1,3-Benzodioxolyl, N-(2-hydroxyethyl)-N-phenyl C₂₄H₂₁N₃O₅S₂ 519.57 Enhanced electron density from benzodioxole; hydrophilic hydroxyethyl group.
N-[(5Z)-5-[[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide 4-Fluorophenyl-pyrazole, 4-methylbenzamide C₂₈H₂₁FN₄O₂S₂ 544.61 Fluorine improves metabolic stability; pyrazole adds rigidity.
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide 3-Methoxy-4-propoxybenzylidene, 2-chlorobenzamide C₂₁H₁₉ClN₂O₄S₂ 479.97 Chlorine and alkoxy groups increase lipophilicity; potential CYP interactions.
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-ylmethylidene, N-phenyl C₁₇H₁₃N₂O₂S₃ 381.49 Thiophene enhances π-π stacking; simpler side chain reduces steric hindrance.

Key Observations

Electron Effects: The target compound’s benzodioxolyl group provides stronger electron-donating effects compared to fluorophenyl () or thiophene () substituents. This may influence binding to electron-deficient biological targets .

Solubility and Lipophilicity :

  • The N-(2-hydroxyethyl) group in the target compound likely improves aqueous solubility relative to the purely aromatic N-phenyl or halogenated analogs (e.g., ).
  • Compounds with halogens (F, Cl) or alkoxy chains () exhibit higher logP values, favoring membrane permeability but risking CYP-mediated metabolism .

Biological Implications: Thiazolidinones with thiophene () or pyrazole () substituents may target enzymes like cyclooxygenase or kinases, leveraging their planar aromatic systems for hydrophobic interactions . The target compound’s benzodioxolyl group is structurally reminiscent of safrole derivatives, suggesting possible activity in neurological or anti-inflammatory pathways .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step reactions, including the formation of the thiazolidinone core and subsequent functionalization. Key steps include condensation of the benzodioxole aldehyde with a thiazolidinone precursor, followed by amidation. Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (room temperature to reflux), and catalysts (e.g., acetic acid for cyclization). Reaction progress should be monitored via TLC and NMR . For yield optimization, Bayesian or heuristic algorithms can model reaction variables (e.g., molar ratios, temperature gradients) to identify ideal conditions .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

Major impurities include:

  • Unreacted intermediates : Traced via TLC and removed via column chromatography (silica gel, dichloromethane/methanol gradients) .
  • Oxidation byproducts : Prevented by inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during thiol-sensitive steps .
  • Diastereomers : Controlled by stereoselective conditions (e.g., chiral auxiliaries or asymmetric catalysis) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of the thiazolidinone ring and its reactivity?

The thiazolidinone ring forms via a cyclocondensation mechanism between a thiourea derivative and an α-keto acid. Isotopic labeling (e.g., 13C or 34S) and kinetic studies can track bond formation. Computational methods (DFT calculations) model transition states and regioselectivity, particularly for the (Z)-configuration . Additionally, in-situ FTIR or Raman spectroscopy monitors intermediate species during reflux .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing, MTT assays for cytotoxicity) and dose-response curves are critical. Comparative metabolomics or proteomics can identify off-target effects. For example, conflicting data on benzodioxole derivatives’ anti-inflammatory activity were resolved by correlating IC50 values with COX-2 inhibition assays .

Q. What computational strategies predict this compound’s biological targets and ADMET properties?

  • Molecular docking : Screens against protein databases (PDB) to identify binding affinities for targets like kinase enzymes or GPCRs.
  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to permeability or toxicity.
  • MD simulations : Assess stability in biological membranes or protein-ligand complexes over nanosecond timescales . Tools like SwissADME or ADMETLab2.0 predict bioavailability and metabolic pathways (e.g., CYP450 interactions) .

Q. How can synthetic scalability be balanced with green chemistry principles?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Pd nanoparticles) for Suzuki couplings .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce waste in large-scale amidation steps .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., variable IC50 values), validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) and replicate under identical conditions .
  • Yield Optimization : Employ design-of-experiments (DoE) frameworks to test variables (e.g., temperature, stoichiometry) and identify Pareto-optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXYETHYL)-N-PHENYLPROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXYETHYL)-N-PHENYLPROPANAMIDE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.